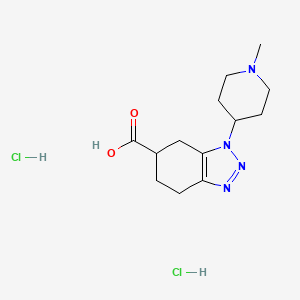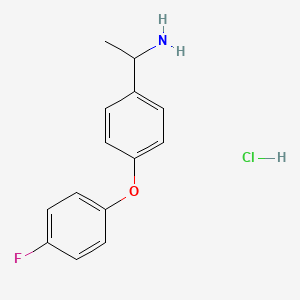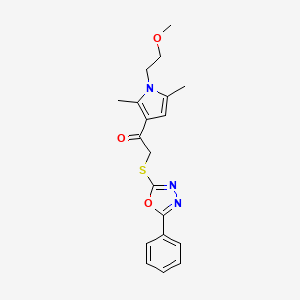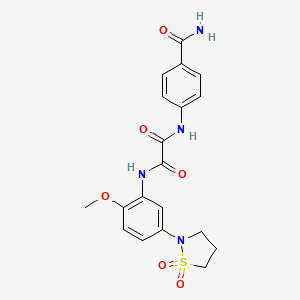![molecular formula C20H16N2O4 B2830247 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide CAS No. 953007-77-7](/img/structure/B2830247.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a chemical compound used in scientific research. It is a type of acrylamide derivative that has been studied for its potential applications in various fields.
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide
Acrylamide plays a critical role in the food industry, particularly in relation to the Maillard reaction, which contributes to the flavor and color of cooked foods. However, due to its potential health risks, understanding its formation, presence in foods, and methods to reduce its levels has been a significant focus of research. Studies have delved into the chemistry, analysis, metabolism, pharmacology, and toxicology of acrylamide to develop strategies to mitigate its impact on human health. The comprehensive review by Friedman (2003) highlights the extensive investigations into acrylamide's effects and the need for further research to better understand its formation in food and role in human health.
Environmental and Occupational Health Perspectives
The presence of acrylamide in the environment and its effects on workers exposed to it has prompted research into its neurotoxicity and potential health hazards. Studies such as those by Pennisi et al. (2013) have focused on acrylamide's neurotoxic effects, proposing the need for further investigations to fully understand its pathogenetic mechanisms and develop suitable therapies for affected workers.
Mitigation Strategies in Food Production
Given acrylamide's health implications, research has also concentrated on identifying and implementing strategies to reduce its formation in food products. This includes selecting food varieties with lower precursors, modifying processing conditions, and adding ingredients that prevent its formation. The review by Friedman and Levin (2008) provides an overview of methods to reduce dietary acrylamide content and emphasizes the need for continued research to minimize dietary exposure without compromising food quality and safety.
Rapid Detection Methods
Advancements in the rapid detection of acrylamide in food products have been crucial for monitoring and controlling its levels. The review by Hu et al. (2015) discusses various rapid detection methods, including computer vision, ELISA, and biosensing techniques, highlighting their potential for high-throughput, real-time analysis.
Role of Probiotics in Reducing Acrylamide
Emerging research suggests that probiotics, particularly specific strains of Lactobacillus, could play a role in reducing acrylamide levels in food products. The mini-review by Khorshidian et al. (2020) explores the potential mechanisms behind this activity, including the binding of acrylamide by peptidoglycan components and the conversion of asparagine to aspartic acid by asparaginase-producing probiotics.
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(9-7-14-6-8-17-19(10-14)25-13-24-17)21-12-16-11-18(26-22-16)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLUQOGZYGMKQ-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)
![N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2830170.png)
![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)
![ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate](/img/structure/B2830173.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)

![2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830180.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2830181.png)

![2-Chloro-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]propanamide](/img/structure/B2830186.png)
